Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate

Catalog No.
S15456259
CAS No.
M.F
C18H16N2O4
M. Wt
324.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate

Product Name

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate

IUPAC Name

ethyl 4-[(3-amino-1-benzofuran-2-carbonyl)amino]benzoate

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C18H16N2O4/c1-2-23-18(22)11-7-9-12(10-8-11)20-17(21)16-15(19)13-5-3-4-6-14(13)24-16/h3-10H,2,19H2,1H3,(H,20,21)

InChI Key

JPXBBHJONVUVEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate is a synthetic organic compound characterized by its unique structure, which incorporates both an ethyl ester and an amido group linked to a benzofuran moiety. The compound features a benzene ring connected to a furan ring, with an amino group at the 3-position of the benzofuran and an ethyl ester at the para position of the benzoate. Its molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, and it has potential applications in medicinal chemistry due to its structural characteristics.

Typical of compounds containing amide and ester functional groups. Key reaction types include:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The amide group may be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran nitrogen or the benzoate carbon.

Compounds similar to Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate have shown promising biological activities, including:

  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving cell cycle arrest or induction of apoptosis.
  • Antimicrobial Activity: Certain analogs have demonstrated effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
  • Enzyme Inhibition: Compounds in this class may inhibit specific enzymes, contributing to their therapeutic effects.

The synthesis of Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate typically involves several steps:

  • Formation of Benzofuran Core: Starting materials such as o-nitrophenol are reacted with ethylene glycol or similar reagents to form the benzofuran structure.
  • Amine Introduction: The amino group is introduced via reduction of a nitro or halogenated precursor.
  • Amide Formation: The final step involves coupling the benzofuran derivative with ethyl 4-aminobenzoate using coupling agents like dicyclohexylcarbodiimide or similar reagents under controlled conditions.

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases, particularly cancer and infections.
  • Chemical Probes: For studying biological pathways involving enzyme inhibition or receptor interactions.
  • Material Science: In the development of new materials with specific optical or electronic properties.

Studies on the interactions of Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate with biological targets are crucial for understanding its mechanism of action. Preliminary studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

Several compounds share structural similarities with Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate, each possessing unique properties:

Compound NameStructureUnique Features
Ethyl 4-AminobenzoateContains an amino group on benzoateCommonly used as a starting material for various syntheses
Ethyl 5-Bromo-3-Ethoxycarbonylamino-BenzofuranSubstituted at different positionsExhibits distinct biological activity due to bromine substitution
Ethyl 4-Aminobenzofuran-2-CarboxylateSimilar core structureKnown for its antimicrobial properties

These compounds vary in their substituents and biological activities, highlighting the unique position of Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate in medicinal chemistry. Its specific combination of functional groups may lead to distinct pharmacological profiles compared to its analogs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

324.11100700 g/mol

Monoisotopic Mass

324.11100700 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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